REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][CH3:10])C.[CH2:11]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[CH3:12]>C1C=CC=CC=1>[C:4]1([CH:9]([CH3:10])[CH3:11])[CH:3]=[CH:8][CH:7]=[CH:6][CH:5]=1.[CH3:1][CH2:12][CH2:11][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(C=CC=C1)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Thus, concentrated reactor effluent stream 52 containing crude ethylbenzene, about 20-80 wt. % benzene
|
Type
|
CUSTOM
|
Details
|
to separate a crude ethylbenzene product stream 70 from a benzene stream 72
|
Type
|
DISTILLATION
|
Details
|
is distilled overhead
|
Type
|
CUSTOM
|
Details
|
A crude polyethylbenzene stream 76 is recovered from the bottom of column 120
|
Type
|
CUSTOM
|
Details
|
are separated from heavy residue material 78
|
Type
|
CUSTOM
|
Details
|
removed as overhead stream 80
|
Type
|
CUSTOM
|
Details
|
to form a mixed stream 82
|
Type
|
ADDITION
|
Details
|
Mixed stream 82
|
Type
|
CUSTOM
|
Details
|
is then fed to a secondary transalkylation reactor
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
CCCC=1C=CC=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |